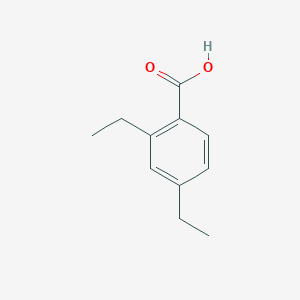

2,4-Diethylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-diethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-8-5-6-10(11(12)13)9(4-2)7-8/h5-7H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGIOBQKNXOJTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)C(=O)O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Landscape of 2,4-Disubstituted Benzoic Acids: A Technical Guide Focused on 2,4-Diethylbenzoic Acid (CAS 104175-23-7)

Introduction: A Tale of Two Homologs

In the realm of organic synthesis and drug discovery, substituted benzoic acids represent a foundational class of molecules, serving as versatile scaffolds and key intermediates. Among these, the 2,4-disubstituted variants present a unique chemical landscape, where the interplay of steric and electronic effects from the substituents dictates their reactivity and potential applications. This guide delves into the technical nuances of this molecular family, with a primary focus on the lesser-documented 2,4-Diethylbenzoic acid (CAS 104175-23-7) .

Due to a notable scarcity of comprehensive public data on this compound, this guide will leverage the extensively characterized homolog, 2,4-Dimethylbenzoic acid (CAS 611-01-8) , as a primary reference point. By presenting detailed methodologies for the dimethyl analog, we will establish a robust framework, followed by a discussion of the logical adaptations necessary for the synthesis and characterization of its diethyl counterpart. This comparative approach is designed to provide researchers, scientists, and drug development professionals with a practical and intellectually rigorous toolkit for navigating this specific area of chemical space.

Physicochemical Properties: A Comparative Overview

A molecule's physical and chemical properties are the bedrock of its application. Below is a comparative summary of the known properties of this compound and its dimethyl analog. The limited data for the diethyl compound underscores the need for the analog-based approach of this guide.

| Property | This compound | 2,4-Dimethylbenzoic Acid |

| CAS Number | 104175-23-7 | 611-01-8 |

| Molecular Formula | C₁₁H₁₄O₂[1] | C₉H₁₀O₂ |

| Molecular Weight | 178.23 g/mol [1] | 150.17 g/mol |

| Appearance | Not specified | White crystalline powder |

| Melting Point | Not specified | 124-126 °C |

| Boiling Point | Not specified | 267 °C |

| Solubility | Not specified | Soluble in methanol. |

Synthesis of 2,4-Disubstituted Benzoic Acids: A Mechanistic Approach

The synthesis of 2,4-disubstituted benzoic acids can be approached through several established routes in organic chemistry. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reagents. Here, we will detail a common and effective method for the synthesis of 2,4-Dimethylbenzoic acid, followed by a discussion on its adaptation for this compound.

Friedel-Crafts Acylation and Subsequent Oxidation: A Reliable Pathway

A robust and frequently employed method for the synthesis of polysubstituted benzoic acids involves the Friedel-Crafts acylation of a corresponding disubstituted benzene, followed by an oxidation reaction. This two-step process offers a high degree of regiochemical control.

Experimental Protocol: Synthesis of 2,4-Dimethylbenzoic Acid

Step 1: Friedel-Crafts Acylation of m-Xylene

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (AlCl₃) to a suitable anhydrous solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).

-

Reagent Addition: Cool the suspension to 0°C in an ice bath. Slowly add acetyl chloride dropwise from the dropping funnel to the stirred suspension.

-

Addition of Substrate: Following the addition of acetyl chloride, add m-xylene dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by pouring the mixture over crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2',4'-dimethylacetophenone.

Step 2: Haloform Reaction for Oxidation to Carboxylic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2',4'-dimethylacetophenone obtained in the previous step in a suitable solvent like dioxane or tetrahydrofuran (THF).

-

Reagent Addition: Add a solution of sodium hypobromite (or sodium hypochlorite) dropwise to the stirred solution. The haloform reaction is exothermic, so the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Progression: After the addition is complete, continue to stir the reaction mixture at an elevated temperature for a period to ensure complete reaction, monitoring by TLC.

-

Workup: Cool the reaction mixture to room temperature and quench any excess hypohalite with a reducing agent such as sodium bisulfite. Acidify the mixture with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,4-Dimethylbenzoic acid.

Diagrammatic Representation of the Synthesis of 2,4-Dimethylbenzoic Acid

Caption: Workflow for the synthesis of 2,4-Dimethylbenzoic acid.

Adaptation for the Synthesis of this compound

The synthetic route described above can be readily adapted for the preparation of this compound with logical modifications to the starting materials.

-

Starting Material: The primary change would be the substitution of m-xylene with 1,3-diethylbenzene .

-

Friedel-Crafts Acylation: The acylation of 1,3-diethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst would yield 2',4'-diethylacetophenone . The regioselectivity is expected to be analogous to that of m-xylene due to the ortho- and para-directing nature of the ethyl groups.

-

Oxidation: The subsequent haloform reaction of 2',4'-diethylacetophenone would then produce the desired This compound .

It is important to note that the reaction conditions, such as temperature and reaction times, may require optimization for the diethyl-substituted substrate due to potential differences in reactivity and steric hindrance.

Spectroscopic Characterization: The Fingerprint of a Molecule

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: For this compound, one would expect to see two distinct ethyl group signals, each consisting of a quartet and a triplet. The aromatic region would display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The spectrum would show signals for the two distinct ethyl groups, the six aromatic carbons (with quaternary carbons having a lower intensity), and the carbonyl carbon of the carboxylic acid group (typically in the range of 165-185 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

A broad O-H stretch from the carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carbonyl group, usually around 1700 cm⁻¹.

-

C-H stretches from the aromatic ring and the ethyl groups.

-

C=C stretches from the aromatic ring in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak corresponding to the molecular weight of this compound (178.23 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the ethyl side chains.

Potential Applications in Drug Discovery and Materials Science

While specific applications of this compound are not widely reported, its structural motifs suggest potential utility in several areas, drawing parallels from other substituted benzoic acids.

-

Pharmaceutical Intermediates: Benzoic acid derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals. The specific substitution pattern of this compound could be leveraged to fine-tune the steric and electronic properties of a lead compound to enhance its binding affinity to a biological target.

-

Liquid Crystals: Aromatic carboxylic acids are sometimes used in the synthesis of liquid crystals. The 2,4-diethyl substitution pattern could influence the mesophase behavior and other physical properties of such materials.[1]

-

Polymer Science: As with its dimethyl analog, this compound could potentially serve as a monomer or an additive in polymer synthesis to impart specific properties such as thermal stability.

Logical Relationship of Properties to Applications

Caption: Relationship between structure and potential applications.

Safety and Handling: A Prudent Approach

Specific toxicity data for this compound is not available. However, based on the known hazards of similar compounds like 2,4-Dimethylbenzoic acid, it should be handled with care in a laboratory setting.

-

General Precautions: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

First Aid: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. If ingested, seek medical attention.

Always consult the material safety data sheet (MSDS) for the most up-to-date and comprehensive safety information.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule within the family of disubstituted benzoic acids. While a comprehensive dataset for this specific compound remains to be established in the public domain, a robust understanding of its synthesis and properties can be achieved through logical extension from its well-characterized homolog, 2,4-Dimethylbenzoic acid. This guide has provided a framework for this approach, detailing synthetic methodologies, predicting spectroscopic characteristics, and postulating potential applications.

For researchers and drug development professionals, the key takeaway is the power of analog-based reasoning in navigating areas of sparse data. The future characterization of this compound will undoubtedly be a valuable addition to the chemical literature, and the methodologies and principles outlined herein provide a solid foundation for such an endeavor.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

Solubility of 2,4-Diethylbenzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2,4-Diethylbenzoic Acid in Organic Solvents

Introduction

In the realms of pharmaceutical development, organic synthesis, and materials science, a thorough understanding of a compound's solubility is a cornerstone of process design, formulation, and purification. Solubility dictates the choice of reaction media, influences crystallization processes, and is a critical parameter in developing effective drug delivery systems. This guide provides a detailed technical overview of the solubility characteristics of this compound, a substituted aromatic carboxylic acid.

This compound serves as a valuable building block in the synthesis of more complex organic molecules, including pharmaceuticals and specialty chemicals.[1] Its unique substitution pattern—a carboxylic acid for polar interactions and ethyl groups contributing to lipophilicity—creates a nuanced solubility profile. This document, intended for researchers, scientists, and drug development professionals, will delve into the theoretical principles governing its solubility, present a predictive analysis based on analogous structures, and provide robust experimental protocols for empirical determination.

Physicochemical Profile of this compound

To comprehend the solubility of this compound, we must first examine its fundamental physicochemical properties. These characteristics determine the nature and strength of its interactions with various solvent molecules. While extensive experimental data for this specific compound is not widely published, we can characterize it based on its structure and data from closely related analogs.

| Property | Value / Description | Significance for Solubility |

| Molecular Formula | C₁₁H₁₄O₂ | Provides the elemental composition. |

| Molecular Weight | 178.23 g/mol [1] | Influences the energy required to overcome crystal lattice forces. |

| Chemical Structure | A benzoic acid core with ethyl groups at positions 2 and 4. | The carboxylic acid group is a hydrogen bond donor and acceptor. The aromatic ring allows for π-π stacking. The ethyl groups add nonpolar, lipophilic character. |

| pKa | ~4 | The pKa of the parent, benzoic acid, is ~4.2. Alkyl substitution has a minor effect. This acidic nature is critical for solubility in basic aqueous solutions and influences interactions with protic solvents. |

| Physical State | Solid at room temperature. | Energy must be supplied to break the crystal lattice before dissolution can occur. |

Theoretical Framework: The Energetics of Dissolution

The dissolution of a solid solute, such as this compound, in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplification of the underlying thermodynamics, which can be broken down into three energetic steps:

-

Solute-Solute Interaction (ΔH₁): Energy is required to overcome the intermolecular forces holding the this compound molecules together in their crystal lattice. This is an endothermic process.

-

Solvent-Solvent Interaction (ΔH₂): Energy is needed to break the intermolecular forces between solvent molecules to create a cavity for the solute. This is also an endothermic process.

-

Solute-Solvent Interaction (ΔH₃): Energy is released when the solute molecules interact with the solvent molecules. This is an exothermic process.

The overall enthalpy of solution (ΔHsoln) is the sum of these steps. Dissolution is favored when ΔHsoln is small or negative, and the overall Gibbs free energy change (ΔG) is negative. For this compound, the key interactions are:

-

Hydrogen Bonding: The carboxylic acid group (-COOH) can act as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the C=O oxygen). This is the most significant interaction in polar protic solvents like alcohols.[2]

-

Dipole-Dipole Interactions: The polar carboxylic acid group creates a molecular dipole, allowing for electrostatic interactions with other polar solvent molecules.

-

Van der Waals Forces: The nonpolar aromatic ring and the two ethyl groups interact via weaker London dispersion forces, which are the primary mode of interaction with nonpolar solvents.

Predicted Solubility Profile in Common Organic Solvents

Direct quantitative solubility data for this compound is limited. However, by leveraging data from benzoic acid and its methylated analog, 2,4-dimethylbenzoic acid, we can construct a reliable predictive model.[2][3][4] The ethyl groups in this compound will increase its nonpolar character compared to 2,4-dimethylbenzoic acid, a factor accounted for in the predictions below.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | High | The primary interaction is strong hydrogen bonding between the solvent's hydroxyl group and the solute's carboxylic acid group. This effectively solvates the polar head of the molecule.[2][3] |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Acetonitrile | High to Moderate | These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid's acidic proton. However, the lack of a donor group in the solvent makes the interaction slightly weaker than in protic solvents. |

| Ethers & Esters | Diethyl Ether, Ethyl Acetate | Moderate | These solvents have moderate polarity and can act as hydrogen bond acceptors. The increased lipophilic character from the ethyl groups enhances compatibility with the ether/ester alkyl chains. |

| Aromatic | Toluene, Benzene | Low to Moderate | The primary interactions are van der Waals forces and potential π-π stacking between the aromatic rings of the solute and solvent. The nonpolar nature of these solvents is compatible with the ethyl groups. |

| Aliphatic | Hexane, Cyclohexane | Low | These are nonpolar solvents. While they interact with the ethyl groups and aromatic ring, they cannot effectively solvate the highly polar carboxylic acid group, leading to poor overall solubility. |

Experimental Protocol for Solubility Determination

To move from prediction to empirical data, a robust experimental method is essential. The isothermal equilibrium method is a gold standard for determining the solubility of a solid in a solvent at a specific temperature.

Workflow for Isothermal Equilibrium Solubility Measurement

Caption: Isothermal equilibrium solubility determination workflow.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

To a series of glass vials, add a measured volume (e.g., 2 mL) of the desired organic solvent.

-

Add an excess amount of this compound to each vial to ensure that a solid phase remains upon reaching equilibrium. The amount should be enough to be visually confirmed.

-

Securely cap the vials to prevent any loss of solvent due to evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can be performed by taking measurements at various time points (e.g., 12, 24, 36, 48 hours) to confirm that the concentration has plateaued.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for at least one hour to let the excess solid settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., a 0.22 µm PTFE filter) to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy, against a standard curve prepared with known concentrations of this compound.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at that temperature.

-

Factors Influencing Experimental Results

-

Temperature: The solubility of solids in liquids is generally an endothermic process, meaning solubility tends to increase with temperature.[5] Therefore, precise temperature control is paramount for reproducible results.

-

Purity: The purity of both the this compound and the solvent can significantly impact solubility. Impurities can either enhance or depress solubility through various mechanisms.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form being used.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling the compound and organic solvents.

-

Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when using volatile organic solvents.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.[7][10] In case of contact, rinse the affected area thoroughly with water.

Conclusion

This compound presents a classic case of a molecule with dual chemical character. Its polar carboxylic acid head dictates its affinity for polar solvents, particularly those capable of hydrogen bonding like methanol and ethanol. Concurrently, its nonpolar aromatic ring and ethyl substituents provide compatibility with less polar media such as ethers and aromatic hydrocarbons, while limiting its solubility in highly nonpolar aliphatic solvents. The provided predictive table serves as a strong starting point for solvent selection, but for critical applications in research and development, the importance of precise, empirical measurement using a validated protocol like the isothermal equilibrium method cannot be overstated.

References

-

University of California, Davis . Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

MySkinRecipes . This compound. [Link]

-

ResearchGate . The solubility of benzoic acid in seven solvents. [Link]

-

ResearchGate . Experimental solubility of benzoic acid in water compared with.... [Link]

-

PubChem . 2,4-Dimethylbenzoic acid. [Link]

-

ResearchGate . THERMODYNAMIC MODELING OF SYSTEMS WITH BENZOIC ACID AS MODEL SYSTEMS FOR PHARMACEUTICALS. [Link]

-

University of Toronto . Solubility of Organic Compounds. [Link]

-

Gazi University . EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

PubMed . Thermodynamics of solutions I: benzoic acid and acetylsalicylic acid as models for drug substances and the prediction of solubility. [Link]

-

Journal of Chemical & Engineering Data . Solubility of 3,5-Dimethoxybenzoic Acid, 4-Cyanobenzoic Acid, 4-Acetoxybenzoic Acid, 3,5-Diaminobenzoic Acid, and 2,4-Dichlorobenzoic Acid in Ethanol. [Link]

-

ResearchGate . How to determine the solubility of a substance in an organic solvent?. [Link]

-

ResearchGate . Thermodynamics of Solutions I: Benzoic Acid and Acetylsalicylic Acid as Models for Drug Substances and the Prediction of Solubility. [Link]

-

Editorum . THERMODYNAMIC MODELING OF SYSTEMS WITH BENZOIC ACID AS MODEL SYSTEMS FOR PHARMACEUTICALS. [Link]

-

Carl ROTH . Safety Data Sheet: 2-Methylbenzoic acid. [Link]

-

Scribd . Procedure For Determining Solubility of Organic Compounds. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Page loading... [guidechem.com]

- 3. 2,4-Dimethylbenzoic acid CAS#: 611-01-8 [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. 2,4-Dimethylbenzoic acid | C9H10O2 | CID 11897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Synthesis of 2,4-Diethylbenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for 2,4-diethylbenzoic acid, a valuable intermediate in the pharmaceutical and specialty chemical industries.[1] The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of reaction mechanisms, step-by-step experimental protocols, and critical process parameters. The synthesis routes discussed herein are grounded in established organic chemistry principles, including Friedel-Crafts reactions, Grignard-based carboxylations, and oxidation of substituted alkylbenzenes. Each method is critically evaluated for its efficiency, scalability, and practical applicability in a laboratory and industrial setting.

Introduction and Strategic Importance

This compound serves as a crucial building block in the synthesis of a variety of organic compounds, including active pharmaceutical ingredients (APIs) and liquid crystals.[1] Its disubstituted benzoic acid structure provides a versatile scaffold for further chemical modifications. The strategic placement of the ethyl groups at the 2- and 4-positions influences the molecule's steric and electronic properties, making it a desirable precursor for targeted therapeutic agents and advanced materials. This guide aims to provide a robust framework for the reliable and efficient synthesis of this important chemical intermediate.

Recommended Synthetic Pathways

Several viable synthetic routes can be employed to produce this compound. The choice of a specific pathway is often dictated by the availability of starting materials, desired scale of production, and the laboratory's equipment and safety infrastructure. This guide will focus on two primary, well-established methodologies:

-

Pathway A: Friedel-Crafts Acylation of 1,3-Diethylbenzene followed by Haloform Reaction.

-

Pathway B: Grignard Reagent Carboxylation of 1-Bromo-2,4-diethylbenzene.

A third potential, though less direct, pathway involving the oxidation of a suitable precursor is also discussed.

Pathway A: Friedel-Crafts Acylation and Subsequent Oxidation

This two-step approach is a classic and reliable method for the synthesis of substituted benzoic acids. It commences with the Friedel-Crafts acylation of commercially available 1,3-diethylbenzene to introduce an acetyl group, followed by the oxidation of the resulting methyl ketone to a carboxylic acid via the haloform reaction.

The Friedel-Crafts acylation of 1,3-diethylbenzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), proceeds via an electrophilic aromatic substitution mechanism.[2] The electrophile, an acylium ion, is generated in situ and preferentially attacks the electron-rich aromatic ring at the position para to one of the ethyl groups and ortho to the other, due to the ortho,para-directing nature of alkyl groups.

Causality of Experimental Choices:

-

Choice of Lewis Acid: Aluminum chloride is a potent Lewis acid that effectively generates the acylium ion from acetyl chloride.

-

Reaction Temperature: The reaction is typically initiated at a low temperature (0°C) to control the initial exothermic reaction and then gently warmed to ensure completion.[3]

-

Solvent: A non-reactive solvent such as dichloromethane or 1,2-dichloroethane is used to dissolve the reactants and facilitate the reaction.[3]

Experimental Protocol: Synthesis of 1-(2,4-diethylphenyl)ethan-1-one

-

To a stirred suspension of anhydrous aluminum chloride (1.14 eq) in 1,2-dichloroethane (30 mL) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, cool the mixture to 0°C in an ice-water bath.[3]

-

In a separate flask, prepare a solution of 1,3-diethylbenzene (1.0 eq) and acetyl chloride (1.09 eq) in 1,2-dichloroethane (30 mL).[3]

-

Add the solution of 1,3-diethylbenzene and acetyl chloride dropwise to the cooled aluminum chloride suspension over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour.[3]

-

Carefully pour the reaction mixture into a beaker containing 50 mL of ice-water to quench the reaction.[3]

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (50 mL).[3]

-

Wash the organic layer sequentially with 1 M sodium bicarbonate solution (30 mL), water (30 mL), and brine (30 mL).[3]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1-(2,4-diethylphenyl)ethan-1-one.[3]

The resulting 1-(2,4-diethylphenyl)ethan-1-one is then oxidized to this compound using the haloform reaction. This reaction is specific to methyl ketones and proceeds via the formation of a trihalomethyl intermediate, which is then cleaved to yield the corresponding carboxylate and a haloform (e.g., chloroform or bromoform).

Causality of Experimental Choices:

-

Reagent: Sodium hypochlorite (bleach) or a mixture of sodium hydroxide and bromine can be used as the oxidizing agent.

-

Reaction Conditions: The reaction is typically carried out in an aqueous medium with heating to drive the reaction to completion.

Experimental Protocol: Synthesis of this compound

-

Dissolve the crude 1-(2,4-diethylphenyl)ethan-1-one in a suitable solvent like dioxane or tetrahydrofuran.

-

Add an excess of aqueous sodium hypochlorite solution (commercial bleach).

-

Heat the mixture with stirring for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and add a reducing agent (e.g., sodium bisulfite) to quench any excess hypochlorite.

-

Acidify the mixture with a strong acid, such as hydrochloric acid, to precipitate the this compound.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

// Reactants DEB [label="1,3-Diethylbenzene"]; AcCl [label="Acetyl Chloride"]; AlCl3 [label="AlCl₃"]; NaOH_Br2 [label="NaOH / Br₂ (or NaOCl)"]; H3O [label="H₃O⁺ (acid workup)"];

// Intermediates and Products DEAP [label="1-(2,4-diethylphenyl)ethan-1-one"]; DEBA [label="this compound"];

// Reactions DEB -> DEAP [label="Friedel-Crafts Acylation", headlabel="Step 1"]; AcCl -> DEAP; AlCl3 -> DEAP [style=dashed, arrowhead=none]; DEAP -> DEBA [label="Haloform Reaction", headlabel="Step 2"]; NaOH_Br2 -> DEBA; H3O -> DEBA [style=dashed, arrowhead=none]; }

Pathway A: Friedel-Crafts Acylation followed by Haloform Oxidation.

Pathway B: Grignard Reagent Carboxylation

This pathway involves the formation of a Grignard reagent from 1-bromo-2,4-diethylbenzene, followed by its reaction with carbon dioxide (in the form of dry ice) to yield the corresponding carboxylate, which is then protonated to give the final product.[4]

The starting material, 1-bromo-2,4-diethylbenzene, can be prepared by the bromination of 1,3-diethylbenzene using a suitable brominating agent and a catalyst.

The Grignard reagent, 2,4-diethylphenylmagnesium bromide, is prepared by reacting 1-bromo-2,4-diethylbenzene with magnesium metal in an anhydrous ether solvent.[4] The subsequent carboxylation is achieved by reacting the Grignard reagent with solid carbon dioxide (dry ice).[5]

Causality of Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, so all glassware must be thoroughly dried, and anhydrous solvents must be used.[4]

-

Excess Carbon Dioxide: A large excess of crushed dry ice is used to ensure complete carboxylation and to help control the reaction temperature.

-

Acid Work-up: The intermediate magnesium carboxylate salt is hydrolyzed with a dilute acid to yield the final benzoic acid product.[4][5]

Experimental Protocol: Synthesis of this compound via Grignard Reagent

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 eq).

-

Add a small crystal of iodine to initiate the reaction.

-

In the dropping funnel, place a solution of 1-bromo-2,4-diethylbenzene (1.0 eq) in anhydrous diethyl ether.

-

Add a small portion of the bromide solution to the magnesium turnings. The reaction should start, as indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle heating may be required.

-

Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to room temperature.

-

In a separate large beaker, place a large excess of crushed dry ice.

-

Slowly pour the Grignard solution onto the dry ice with vigorous stirring.

-

Allow the mixture to stand until the excess dry ice has sublimed.

-

Slowly add 6 M hydrochloric acid to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.[4]

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the organic layer with water and then extract the benzoic acid into an aqueous solution of 5% sodium hydroxide.[5]

-

Separate the aqueous layer and acidify it with concentrated hydrochloric acid to precipitate the this compound.

-

Collect the product by vacuum filtration, wash with cold water, and dry.

// Reactants BDEB [label="1-Bromo-2,4-diethylbenzene"]; Mg [label="Mg"]; Ether [label="Anhydrous Ether"]; CO2 [label="CO₂ (Dry Ice)"]; H3O [label="H₃O⁺ (acid workup)"];

// Intermediates and Products Grignard [label="2,4-Diethylphenyl-\nmagnesium Bromide"]; DEBA [label="this compound"];

// Reactions BDEB -> Grignard [label="Grignard Formation", headlabel="Step 1"]; Mg -> Grignard; Ether -> Grignard [style=dashed, arrowhead=none]; Grignard -> DEBA [label="Carboxylation", headlabel="Step 2"]; CO2 -> DEBA; H3O -> DEBA [style=dashed, arrowhead=none]; }

Pathway B: Grignard Reagent Formation and Carboxylation.

Alternative Pathway: Oxidation of 2,4-Diethyltoluene

A third potential route involves the direct oxidation of 2,4-diethyltoluene. This method is contingent on the commercial availability of the starting material. The oxidation of the methyl group to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or through catalytic oxidation.[6][7][8]

Causality of Experimental Choices:

-

Oxidizing Agent: Potassium permanganate is a powerful and cost-effective oxidizing agent for converting alkylbenzenes to benzoic acids.[6][7] The reaction requires a benzylic hydrogen, which is present on the methyl group.[6][7]

-

Reaction Conditions: The oxidation is typically carried out in an aqueous solution under basic or acidic conditions with heating.[7]

Experimental Protocol: Oxidation of 2,4-Diethyltoluene

-

In a round-bottom flask, suspend 2,4-diethyltoluene in an aqueous solution of potassium permanganate.

-

Heat the mixture to reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide precipitate.

-

After the reaction is complete, cool the mixture and filter to remove the manganese dioxide.

-

Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the this compound.

-

Collect the product by vacuum filtration, wash with cold water, and dry.

Data Summary and Comparison of Pathways

| Parameter | Pathway A: Friedel-Crafts/Haloform | Pathway B: Grignard Carboxylation | Alternative: Oxidation |

| Starting Material | 1,3-Diethylbenzene | 1-Bromo-2,4-diethylbenzene | 2,4-Diethyltoluene |

| Key Reagents | AlCl₃, Acetyl Chloride, NaOH/Br₂ | Mg, Dry Ice | KMnO₄ |

| Number of Steps | 2 | 2 (including bromination) | 1 |

| Yield | Moderate to Good | Good | Variable |

| Key Considerations | Requires handling of corrosive Lewis acids. | Requires strictly anhydrous conditions. | Potential for over-oxidation or ring cleavage. |

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The Friedel-Crafts acylation followed by haloform oxidation (Pathway A) and the Grignard carboxylation (Pathway B) represent the most robust and well-documented approaches. The choice between these pathways will depend on the specific constraints and objectives of the research or production campaign. This guide provides the necessary foundational knowledge and detailed protocols to enable the successful synthesis of this important chemical intermediate.

References

-

Chem21Labs. (n.d.). Synthesis of Benzoic Acid. Retrieved from [Link]

-

Clark, J. (2015). Friedel-Crafts Acylation of Benzene. Chemguide. Retrieved from [Link]

- Google Patents. (n.d.). Carboxylation of grignard reagents in the presence of liquid co2.

-

LibreTexts Chemistry. (2020). Grignard Reaction – Synthesis of Benzoic Acid. Retrieved from [Link]

-

Lumen Learning. (n.d.). Reactions of alkylbenzenes. Organic Chemistry II. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Guide. (n.d.). KMnO4 Oxidation of Alkylbenzene. Retrieved from [Link]

-

Re-Formulation. (n.d.). Friedel Crafts Acylation of o-Diethylbenzene. Retrieved from [Link]

-

The University of Melbourne. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction. Retrieved from [Link]

-

Various Authors. (n.d.). Organic Chemistry – Specific Name Reactions. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. kvmwai.edu.in [kvmwai.edu.in]

- 3. www1.udel.edu [www1.udel.edu]

- 4. mason.gmu.edu [mason.gmu.edu]

- 5. chem21labs.com [chem21labs.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 16.3. Reactions of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]

- 8. organicchemistryguide.com [organicchemistryguide.com]

Strategic Utilization of 2,4-Diethylbenzoic Acid as a Lipophilic Scaffold in Drug Design

[1]

Executive Summary & Chemical Profile[1][2][3][4]

This compound (CAS 104175-23-7) is a specialized aromatic building block that offers a distinct advantage over its more common methyl- or chloro-substituted analogs.[1] In the context of modern medicinal chemistry, this molecule serves as a critical steric and lipophilic modulator .[1] Unlike simple benzoic acid, the 2,4-diethyl substitution pattern provides a unique combination of ortho-steric hindrance (protecting the carbonyl from metabolic attack) and para-lipophilic extension (engaging hydrophobic pockets in target proteins).[1]

This guide explores its application as a privileged scaffold in the synthesis of nuclear receptor agonists (specifically Retinoids), metabolic stability enhancement, and the design of lipophilic benzamide pharmacophores.[1]

Chemical Specifications

| Property | Value | Relevance |

| CAS Number | 104175-23-7 | Unique Identifier |

| Molecular Formula | C₁₁H₁₄O₂ | Lipophilic Acid Scaffold |

| Molecular Weight | 178.23 g/mol | Fragment-based Drug Design (FBDD) |

| LogP (Predicted) | ~3.5 - 3.8 | High membrane permeability; Hydrophobic binding |

| pKa | ~4.2 | Typical carboxylic acid ionization profile |

Core Application Domains

Retinoid Receptor (RAR/RXR) Agonist Design

The most potent application of this compound lies in the synthesis of synthetic retinoids .[1] Retinoic acid receptors (RARs) possess a hydrophobic ligand-binding domain (LBD) that accommodates the bulky trimethylcyclohexenyl ring of natural retinoic acid.

-

Mechanism: The 2,4-diethylphenyl moiety acts as a bioisostere for the hydrophobic ring systems found in "Generation 2" and "Generation 3" retinoids (e.g., adaptable analogs of AM580 or TTNPB).[1]

-

SAR Logic:

-

The 4-ethyl group mimics the hydrophobic tail, penetrating deep into the LBD pocket to stabilize the active conformation (Helix 12 positioning).[1]

-

The 2-ethyl group introduces torsional strain, forcing the carboxylate group out of planarity with the phenyl ring.[1] This "twist" often improves selectivity between RAR subtypes (

).[1]

-

Metabolic Stability Enhancement (Steric Shielding)

A common failure mode in drug candidates is rapid hydrolysis of amide or ester bonds by esterases or amidases.

-

The "Ortho Effect": Incorporating the ethyl group at the 2-position (ortho to the carbonyl) creates a "steric umbrella."[1] This physically blocks the approach of the nucleophilic serine residue in the active site of hydrolytic enzymes, significantly extending the half-life (

) of the resulting drug molecule compared to unsubstituted benzamides.[1]

Bioisosteric Replacement in Fibrates

In metabolic disease research (PPAR agonists), fibrates often contain a lipophilic tail. This compound can replace 2,4-dichlorobenzoic acid moieties to reduce toxicity risks associated with metabolic dechlorination or quinone-imine formation, while maintaining the necessary lipophilicity (LogP) for receptor occupancy.[1]

Technical Workflow: Activation and Coupling

To utilize this compound, it must first be activated.[1] The high steric bulk of the diethyl groups requires a robust activation protocol.[1] The following methodology is optimized for converting this specific hindered acid into its acid chloride, followed by amide coupling.

Protocol: Synthesis of 2,4-Diethylbenzoyl Chloride & Amide Coupling

Objective: Synthesize a benzamide derivative (Pharmacophore precursor).

Step 1: Acid Chloride Formation (Activation)

-

Reagents: this compound (1.0 eq), Thionyl Chloride (

, 5.0 eq), DMF (Catalytic, 0.1 eq). -

Solvent: Anhydrous Toluene or 1,2-Dichloroethane (DCE).[1]

Procedure:

-

Setup: Charge a flame-dried round-bottom flask with this compound and anhydrous toluene under an inert Argon atmosphere.

-

Catalysis: Add catalytic DMF (N,N-Dimethylformamide).[1] Note: DMF forms the Vilsmeier-Haack reagent in situ, which is essential for activating sterically hindered acids.[1]

-

Addition: Add thionyl chloride dropwise at room temperature.

-

Reflux: Heat the reaction to 80°C for 3-4 hours. Monitor gas evolution (

and -

Workup: Once gas evolution ceases, concentrate the mixture in vacuo to remove toluene and excess

. Co-evaporate with dry DCM twice to ensure complete removal of acidic volatiles. -

Yield: The resulting yellow oil is crude 2,4-diethylbenzoyl chloride.[1] Do not purify by column; use immediately.

Step 2: Schotten-Baumann Coupling (Amide Formation)[1]

-

Reagents: Crude Acid Chloride (1.0 eq), Target Amine (1.1 eq), Triethylamine (

, 2.5 eq).[1] -

Solvent: Dichloromethane (DCM) (Anhydrous).

Procedure:

-

Dissolve the Target Amine and

in dry DCM at 0°C. -

Add the crude 2,4-diethylbenzoyl chloride (dissolved in minimal DCM) dropwise over 15 minutes. Control exotherm.

-

Allow to warm to Room Temperature and stir for 12 hours.

-

Validation (TLC): Check disappearance of amine spot.

-

Purification: Wash with 1N HCl (to remove unreacted amine), then Sat.

(to remove unreacted acid). Dry over

Visualizing the Strategic Logic

The following diagrams illustrate the Structure-Activity Relationship (SAR) logic and the synthesis workflow.

Diagram 1: SAR Logic of the 2,4-Diethyl Scaffold[1]

Caption: Functional decomposition of the molecule showing how specific substitutions drive medicinal utility.

Diagram 2: Synthetic Workflow (Activation & Coupling)

Caption: Step-by-step reaction pathway from raw material to active pharmaceutical ingredient precursor.[1]

Critical Quality Attributes (CQA) for Sourcing

When sourcing this compound for GMP or GLP studies, ensure the following specification limits to avoid downstream failure:

-

Isomeric Purity (>98%): Contamination with 2,3-diethyl or 2,5-diethyl isomers can drastically alter the biological activity due to changes in vector orientation.[1]

-

Acid Chloride Content: If purchasing the acid chloride directly, ensure it is stored under Argon/Nitrogen.[1] Hydrolysis reverts it to the acid, which is inactive in coupling reactions.[1]

-

Residual Solvent: Toluene or petroleum ether levels must be quantified if the material is for biological assay.

References

-

PubChem. (n.d.). 2,4-Dimethylbenzoic acid (Analog Reference for Chemical Properties). National Library of Medicine. Retrieved February 2, 2026, from [Link][1]

-

MySkinRecipes. (n.d.). This compound Product Specification and Retinoid Classification. Retrieved February 2, 2026, from [Link][1]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved February 2, 2026, from [Link]

-

Drug Hunter. (2025). Bioisosteres for Drug Hunters: Carboxylic Acids and Amides. Retrieved February 2, 2026, from [Link][1]

-

ChemSrc. (n.d.). This compound CAS 104175-23-7 Properties and Safety. Retrieved February 2, 2026, from [Link][1]

2,4-Diethylbenzoic Acid: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2,4-Diethylbenzoic acid is a substituted aromatic carboxylic acid that serves as a valuable and versatile building block in organic synthesis. Its unique substitution pattern, featuring a carboxylic acid group and two ethyl substituents on the aromatic ring, imparts specific steric and electronic properties that are leveraged in the construction of complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, plausible synthetic strategies, and core reactivity of this compound. It further details its applications as a key intermediate in the development of pharmaceuticals and liquid crystals, offering field-proven insights and detailed experimental protocols for its activation and derivatization.

Introduction: The Strategic Value of this compound

In the landscape of organic synthesis, the selection of appropriate starting materials is paramount to the efficient construction of target molecules. This compound (DEBA) emerges as a significant intermediate, particularly in the fields of medicinal chemistry and materials science.[1] Its structure is characterized by a benzoic acid core, substituted with ethyl groups at the 2- and 4-positions.

The strategic importance of this molecule lies in two key features:

-

The Carboxylic Acid Functional Group: This group is a versatile handle for a wide array of chemical transformations. It can be readily converted into acid chlorides, esters, amides, and other derivatives, or be reduced to an alcohol. This functional group is a common feature in many biologically active molecules, contributing to polarity and potential binding interactions.[2]

-

The 2,4-Diethyl Substitution Pattern: The ethyl groups are activating, ortho-, para-directing substituents. Their presence influences the electronic and steric environment of the aromatic ring, which can be used to control the regioselectivity of subsequent reactions. Furthermore, the lipophilicity imparted by the ethyl groups can be crucial for modulating the pharmacokinetic properties of drug candidates or the physical properties of materials like liquid crystals.[1]

This guide will explore how these features are exploited, presenting DEBA not merely as a chemical compound, but as a strategic tool for molecular design and synthesis.

Physicochemical and Spectroscopic Data

Accurate physical and spectroscopic data are critical for the successful application of any chemical building block. The known properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 104175-23-7 | [1][3] |

| Molecular Formula | C₁₁H₁₄O₂ | [1][4] |

| Molecular Weight | 178.23 g/mol | [1][4] |

| MDL Number | MFCD20641288 | [1][3] |

Note: Detailed experimental data such as melting point, boiling point, and comprehensive spectral analyses (¹H NMR, ¹³C NMR, IR) for this compound are not widely available in public literature. Researchers should perform their own characterization upon synthesis or acquisition.

Plausible Synthetic Strategies

The synthesis of this compound can be approached through several established methods in organic chemistry. The choice of strategy often depends on the availability of starting materials and desired scale. Below are two logical and field-proven synthetic pathways.

Route A: Friedel-Crafts Acylation Followed by Haloform Oxidation

This two-step sequence is a classic and reliable method for introducing a carboxylic acid group onto an activated aromatic ring.

-

Friedel-Crafts Acylation: The synthesis begins with 1,3-diethylbenzene. This starting material is subjected to a Friedel-Crafts acylation reaction using acetyl chloride (CH₃COCl) and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[5] The ethyl groups are ortho,para-directing, leading to the formation of 2,4-diethylacetophenone as the major product.

-

Haloform Reaction/Oxidation: The resulting methyl ketone (2,4-diethylacetophenone) is then oxidized to the corresponding carboxylic acid. The haloform reaction (using, for example, NaOH and Br₂) is an effective method for this transformation, converting the acetyl group into a carboxylate, which is then protonated upon acidic workup to yield this compound.

Route B: Direct Carboxylation via Friedel-Crafts Chemistry

A more direct approach involves the carboxylation of 1,3-diethylbenzene. This method is analogous to patented procedures for the synthesis of similar molecules like 2,4-dimethylbenzoic acid.[6]

In this one-step process, 1,3-diethylbenzene is reacted directly with carbon dioxide (CO₂) in the presence of a strong Lewis acid catalyst (e.g., AlCl₃) under pressure.[6] The reaction proceeds via electrophilic aromatic substitution, where the Lewis acid activates the aromatic ring for attack by the weakly electrophilic CO₂. Subsequent hydrolysis of the intermediate complex yields the final product. The causality behind this choice is its atom economy and directness, though it may require specialized pressure equipment.

Caption: Key transformations of this compound as a building block.

Application in Drug Development and Materials Science

While specific drug candidates containing the this compound moiety are not detailed in readily available literature, its use as a pharmaceutical intermediate is noted. [1]By analogy with its close structural relative, 2,4-dimethylbenzoic acid, it is plausible that DEBA is used in the synthesis of molecules with potential applications as non-steroidal anti-inflammatory drugs (NSAIDs) or other biologically active compounds. [7]The diethyl groups can enhance lipophilicity, potentially improving membrane permeability and influencing the drug's ADME (absorption, distribution, metabolism, and excretion) profile.

In materials science, its role as a precursor for liquid crystals is significant. [1]The rigid benzoic acid core combined with the flexible alkyl chains is a common structural motif in liquid crystal design, where molecular shape and polarity dictate the formation of mesophases.

Experimental Protocols

The following protocol details the conversion of this compound to its acid chloride, a critical activation step for its use as a building block.

Protocol: Synthesis of 2,4-Diethylbenzoyl Chloride

Disclaimer: This protocol is a representative procedure and should be performed by trained personnel with appropriate safety precautions in a fume hood.

Materials:

-

This compound (1.0 eq)

-

Thionyl chloride (SOCl₂, 2.0 eq)

-

Anhydrous dichloromethane (DCM) or toluene as solvent

-

A few drops of N,N-dimethylformamide (DMF) (catalyst)

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the apparatus is dry and under an inert atmosphere (e.g., nitrogen or argon).

-

Charging the Flask: To the flask, add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., DCM).

-

Addition of Reagents: Add a catalytic amount of DMF (1-2 drops). Slowly add thionyl chloride (2.0 eq) to the stirred suspension at room temperature. The addition may be exothermic.

-

Reaction: Heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the toxic vapors.

-

Purification: The crude 2,4-diethylbenzoyl chloride is often of sufficient purity for subsequent steps. If necessary, it can be purified by vacuum distillation.

-

Characterization: The product should be characterized (e.g., by IR spectroscopy, noting the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the C=O stretch of the acid chloride at a higher wavenumber) and used immediately due to its moisture sensitivity.

Safety and Handling

Substituted benzoic acids and their derivatives require careful handling.

-

Irritation: Benzoic acids are typically irritating to the skin, eyes, and respiratory system.

-

Handling: Always handle this compound and its derivatives, especially the highly reactive and corrosive acid chloride, in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents. The acid chloride must be stored under an inert atmosphere to prevent hydrolysis.

Conclusion

This compound stands out as a strategically valuable building block in organic synthesis. Its pre-defined substitution pattern and the versatile reactivity of its carboxylic acid group provide chemists with a powerful platform for constructing complex molecules. While detailed public data on this specific compound is limited, its utility can be confidently inferred from established chemical principles and the well-documented applications of its analogues. Its role as an intermediate in the synthesis of pharmaceuticals and liquid crystals underscores its importance in both academic research and industrial applications, paving the way for the development of novel drugs and advanced materials.

References

Sources

- 1. This compound [myskinrecipes.com]

- 2. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 104175-23-7|this compound|BLD Pharm [bldpharm.com]

- 4. 104175-23-7,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. d.web.umkc.edu [d.web.umkc.edu]

- 6. CN103319330A - Method for preparing 2,4-dimethylbenzoic acid by using carbon dioxide carboxylation process - Google Patents [patents.google.com]

- 7. a2bchem.com [a2bchem.com]

The Strategic Integration of 2,4-Diethylbenzoic Acid in the Synthesis of Advanced Liquid Crystalline Materials: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the role and application of 2,4-diethylbenzoic acid as a pivotal building block in the synthesis of thermotropic liquid crystals. While the direct literature on liquid crystals derived from this specific molecule is nascent, this document synthesizes established principles of liquid crystal design and experimental methodologies from analogous benzoic acid derivatives to present a comprehensive overview. We will delve into the synthetic pathways, the anticipated influence of the 2,4-diethyl substitution pattern on mesomorphic behavior, and detailed, field-proven protocols for the synthesis and characterization of these novel materials. This guide is intended to serve as a foundational resource for researchers and scientists in materials science and drug development, enabling the exploration of new liquid crystalline compounds with tailored properties.

Introduction: The Rationale for this compound in Mesogen Design

The architecture of a liquid crystal molecule is a delicate balance of rigid and flexible components, dictating its self-assembly into the mesophases that are the cornerstone of display technologies and advanced materials. Benzoic acid and its derivatives are fundamental components of the rigid core in many calamitic (rod-shaped) liquid crystals.[1][2] The strategic placement of substituents on the aromatic ring is a powerful tool to modulate the physical properties of the resulting mesogen, such as melting point, clearing point, and the type of liquid crystal phase exhibited.

The selection of this compound as a precursor is predicated on the deliberate introduction of lateral ethyl groups. These substituents are anticipated to exert a significant influence on the intermolecular interactions that govern liquid crystalline behavior. Specifically, the presence of these alkyl chains at the 2 and 4 positions is expected to increase the molecular breadth, thereby modifying the packing efficiency of the molecules in the liquid crystalline state. This can lead to a reduction in intermolecular attractions, which in turn can lower melting points and potentially induce different mesophases compared to their non-substituted or less bulky counterparts.

The Impact of Lateral Substitution on Mesomorphic Properties

The introduction of lateral substituents into the core of a liquid crystal molecule sterically hinders close packing, which increases the intermolecular separation. This disruption of lateral interactions typically leads to a decrease in the stability of the mesophase, often reflected in a lower clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid). However, this effect can be harnessed to design materials with specific, desirable properties. For instance, the depression of the melting point can be advantageous for creating room-temperature liquid crystals.

The size and position of the lateral groups are critical. The ethyl groups in this compound are expected to create a more significant steric effect than smaller methyl groups, leading to a more pronounced impact on the mesophase behavior. The 2,4-disubstitution pattern breaks the linearity of the molecule to a greater extent than a single lateral substituent, which can further influence the type of mesophase formed. While a decrease in the nematic phase stability is often observed, in some cases, the increased molecular breadth can favor the formation of smectic phases.

Synthetic Pathways to 2,4-Diethylphenyl Ester-Based Liquid Crystals

The most direct and widely employed method for integrating this compound into a liquid crystal architecture is through esterification. This reaction couples the carboxylic acid with a phenolic component, which itself can be a simple or a more complex aromatic structure, often bearing a terminal alkyl or alkoxy chain to enhance the molecule's aspect ratio and promote mesomorphism.

Two primary esterification methodologies are prevalent in liquid crystal synthesis:

-

DCC/DMAP Coupling: This method utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. It is a mild and efficient method for forming esters from carboxylic acids and alcohols.

-

Acyl Chloride Formation followed by Esterification: This two-step process involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the desired phenol in the presence of a base, such as pyridine, to form the ester.

Below, we provide a representative, detailed protocol for the synthesis of a hypothetical liquid crystal, 4'-(hexyloxy)-[1,1'-biphenyl]-4-yl 2,4-diethylbenzoate, based on the acyl chloride methodology.

Experimental Protocol: Synthesis of 4'-(hexyloxy)-[1,1'-biphenyl]-4-yl 2,4-diethylbenzoate

Step 1: Synthesis of 2,4-Diethylbenzoyl Chloride

-

To a stirred solution of this compound (1.0 g, 5.61 mmol) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF) (2 drops).

-

Slowly add thionyl chloride (0.8 mL, 11.22 mmol) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 2,4-diethylbenzoyl chloride, which can be used in the next step without further purification.

Step 2: Esterification

-

Dissolve 4'-(hexyloxy)-[1,1'-biphenyl]-4-ol (1.52 g, 5.61 mmol) in anhydrous pyridine (20 mL) and cool the solution in an ice bath.

-

Slowly add a solution of the crude 2,4-diethylbenzoyl chloride from Step 1 in anhydrous dichloromethane (10 mL) to the cooled phenolic solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Pour the reaction mixture into a beaker containing ice-cold 2M hydrochloric acid (50 mL).

-

Extract the product with dichloromethane (3 x 30 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Recrystallize the purified product from ethanol to obtain the final liquid crystalline compound.

Characterization of Liquid Crystalline Properties

The mesomorphic properties of the synthesized compound are typically investigated using a combination of Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).[3]

-

Polarized Optical Microscopy (POM): POM is used to visually identify the different liquid crystal phases by observing their unique textures. The sample is placed on a hot stage between two crossed polarizers, and the texture is observed as the temperature is varied. Nematic phases typically exhibit a threaded or schlieren texture, while smectic phases show focal-conic or fan-shaped textures.[4]

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures and associated enthalpy changes. The sample is heated and cooled at a controlled rate, and the heat flow into or out of the sample is measured. Phase transitions appear as peaks in the DSC thermogram.

Anticipated Phase Behavior

Based on the principles of lateral substitution, the hypothetical 4'-(hexyloxy)-[1,1'-biphenyl]-4-yl 2,4-diethylbenzoate is expected to exhibit a lower melting point and a reduced clearing point compared to its non-substituted or mono-substituted analogues. The presence of the two ethyl groups will likely disrupt the packing efficiency required for a stable nematic phase, potentially leading to a narrower nematic range or the emergence of a smectic A phase.

Table 1: Predicted Phase Transition Temperatures for a Hypothetical 2,4-Diethylbenzoate Liquid Crystal

| Transition | Predicted Temperature Range (°C) |

| Crystal to Nematic/Smectic (Melting Point) | 70 - 90 |

| Nematic/Smectic to Isotropic (Clearing Point) | 120 - 140 |

Note: These are hypothetical values based on general trends and require experimental verification.

Visualization of Synthetic and Logical Pathways

Molecular Structure

Caption: Molecular structures of the precursor and the target liquid crystal.

Synthetic Workflow

Caption: A typical workflow for the synthesis and characterization of a this compound-based liquid crystal.

Conclusion and Future Outlook

This compound represents a valuable, yet underexplored, building block in the design of novel liquid crystalline materials. The strategic introduction of two lateral ethyl groups provides a mechanism to fine-tune the mesomorphic properties of the resulting compounds. The synthetic methodologies outlined in this guide, based on established esterification procedures, offer a clear and reproducible pathway for the creation of new liquid crystals. The anticipated impact of the 2,4-diethyl substitution—namely, the potential for lower melting points and altered phase behavior—opens up avenues for the development of materials with tailored properties for a range of applications, from advanced display technologies to stimuli-responsive materials. Further experimental investigation into the synthesis and characterization of a homologous series of liquid crystals derived from this compound is warranted to fully elucidate the structure-property relationships and unlock the full potential of this versatile building block.

References

-

Synthesis of Liquid Crystals. (n.d.). University of Colorado Boulder. Retrieved February 2, 2026, from [Link]

-

Synthesis and Liquid Crystal properties of 2-Napthyl-4'-alkoxy benzoates. (2018). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. (2025). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Development of 2,1,3-Benzothiadiazole-Based Room-Temperature Fluorescent Nematic Liquid Crystals. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

-

Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase. (2023). Journal of Materials Chemistry C. Retrieved February 2, 2026, from [Link]

-

Synthesis of Liquid Crystalline 4H-Benzo[5][6][7]thiadiazines and Generation of Persistent Radicals. (n.d.). Vanderbilt University. Retrieved February 2, 2026, from [Link]

-

Synthesis of Liquid Crystal Compound with Azo Linaker and Effect of Terminal Group on Liquid Crystal Properties. (2025). International Journal of Research in Engineering and Science. Retrieved February 2, 2026, from [Link]

-

Benzoate liquid crystals with direct isotropic–smectic transition and antipathogenic activity. (n.d.). Comptes Rendus Chimie. Retrieved February 2, 2026, from [Link]

-

Esterification of 2,4-dihydroxybenzoic acid. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Liquid crystal properties of triphenylene esters. (n.d.). UEA Digital Repository. Retrieved February 2, 2026, from [Link]

-

Mesomorphic Investigation of Binary Mixtures of Liquid Crystal Molecules with Different Mesogenic Architectonics. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

-

Phase transitions in liquid crystals. (n.d.). Stanford University. Retrieved February 2, 2026, from [Link]

-

Esterification. (2021). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

-

Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/ alkoxyphenylbenzoates. (2009). Journal of Physical and Chemical Reference Data. Retrieved February 2, 2026, from [Link]

-

Synthesis and characterization of chalcone-linked bis-cinnamate-based liquid crystals: structure–property relationship. (2022). Taylor & Francis Online. Retrieved February 2, 2026, from [Link]

-

Influences of Central Units and Terminal Chains on the Banana-Shaped Liquid Crystals. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

-

Binary Liquid Crystal Mixtures Based on Schiff Base Derivatives with Oriented Lateral Substituents. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

Sources

- 1. vanderbilt.edu [vanderbilt.edu]

- 2. scielo.br [scielo.br]

- 3. Development of 2,1,3-Benzothiadiazole-Based Room-Temperature Fluorescent Nematic Liquid Crystals [mdpi.com]

- 4. Benzoate liquid crystals with direct isotropic–smectic transition and antipathogenic activity [comptes-rendus.academie-sciences.fr]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. colorado.edu [colorado.edu]

- 7. researchgate.net [researchgate.net]

Authored by: Dr. Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Thermochemical Profile of 2,4-Diethylbenzoic Acid

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for understanding and determining the thermochemical properties of this compound. In the absence of direct experimental data for this specific compound, this document establishes a robust methodology by leveraging data from the closely related analogue, 2,4-dimethylbenzoic acid. It further details the requisite experimental and computational protocols for a thorough thermochemical characterization. This guide is intended to serve as a foundational resource for researchers engaged in the physical chemistry and drug development of benzoic acid derivatives, enabling accurate prediction and validation of their energetic properties.

Introduction: The Significance of Thermochemical Data

Thermochemical data, such as the enthalpy of formation, enthalpy of combustion, and heat capacity, are fundamental to understanding the stability, reactivity, and potential applications of a chemical compound. For professionals in drug development, these parameters are critical for predicting shelf-life, understanding polymorphic stability, and designing safe and efficient manufacturing processes. This compound, as a substituted aromatic carboxylic acid, presents a unique profile whose energetic landscape is essential for its potential applications. This guide outlines the principles and practical steps to define this landscape.

Analog-Based Data Analysis: Insights from 2,4-Dimethylbenzoic Acid

Tabulated Thermochemical Data for 2,4-Dimethylbenzoic Acid

The following table summarizes the key experimental thermochemical values for solid 2,4-dimethylbenzoic acid, primarily sourced from the NIST Chemistry WebBook.[1][2] These values provide a tangible reference for what can be expected for this compound, with anticipated differences arising from the larger ethyl groups.

| Thermochemical Property | Value (kJ/mol) | Method | Source |

| Standard Molar Enthalpy of Formation (ΔfH°solid) | -458.5 ± 1.7 | Combustion Calorimetry | [2] |

| Standard Molar Enthalpy of Combustion (ΔcH°solid) | -4512.32 ± 0.84 | Combustion Calorimetry | [1][2] |

| Constant Pressure Heat Capacity (Cp,solid) | 192.2 J/mol·K (at 299.65 K) | Not Specified | [2] |

Experimental Determination of Thermochemical Properties

To obtain definitive thermochemical data for this compound, a series of well-established experimental techniques must be employed. The following sections detail the protocols for these essential measurements.

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is a cornerstone of thermochemical studies, providing a direct route to calculating the enthalpy of formation. Bomb calorimetry is the gold-standard technique for this measurement.[3]

Caption: Workflow for determining the enthalpy of combustion using a bomb calorimeter.

-

High-Purity Sample: The use of a high-purity sample is paramount to ensure that the measured heat release corresponds solely to the combustion of the target compound.

-

Benzoic Acid as a Standard: Benzoic acid is frequently used to calibrate the calorimeter due to its well-characterized and stable combustion properties.[3][4]

-

Excess Oxygen: Ensuring an excess of oxygen guarantees complete combustion of the sample to carbon dioxide and water.

Heat Capacity Determination via Differential Scanning Calorimetry (DSC)

The heat capacity of a substance is a measure of the amount of heat required to raise its temperature. DSC is a precise and efficient method for determining the heat capacity of solids and liquids.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

-

Baseline Measurement: Run a baseline scan with empty sample and reference pans to account for any instrumental asymmetry.

-

Standard Measurement: Accurately weigh a sapphire standard and perform a temperature-programmed scan to determine its heat flow.

-

Sample Measurement: Accurately weigh the this compound sample and perform the same temperature-programmed scan as the standard.

-

Calculation: The heat capacity of the sample is calculated by comparing its heat flow to that of the sapphire standard at a given temperature.

Computational Thermochemistry: A Predictive Approach

In parallel with experimental work, computational chemistry offers a powerful tool for predicting the thermochemical properties of molecules like this compound. High-level quantum chemical methods can provide accurate estimates of gas-phase enthalpies of formation.

Recommended Computational Protocol

A robust computational approach involves geometry optimization followed by frequency and energy calculations. The G3MP2 and G4 composite methods are well-regarded for their accuracy in predicting thermochemical data for organic molecules.[5]

Caption: A typical workflow for the computational determination of gas-phase enthalpy of formation.

-

DFT for Geometry: Density Functional Theory (DFT) methods like B3LYP provide a good balance between accuracy and computational cost for optimizing the geometries of organic molecules.[6]

-

Composite Methods for Energy: Composite methods like G4 are designed to approximate high-level coupled-cluster calculations at a significantly lower computational cost, yielding highly accurate energies.[7]

Bridging the Gap: From Gas Phase to Condensed Phase

Computational methods typically yield gas-phase thermochemical data. To compare with experimental solid-state data, the enthalpy of sublimation (ΔHsub) must be considered:

ΔfH°solid = ΔfH°gas - ΔHsub

The enthalpy of sublimation can be determined experimentally using techniques such as Knudsen effusion mass spectrometry or thermogravimetric analysis (TGA).[7]

Conclusion and Future Directions